molecular formula C10H12O2 B3431554 2,3,5-Trimethyl-4-hydroxybenzaldehyde CAS No. 91060-95-6

2,3,5-Trimethyl-4-hydroxybenzaldehyde

Cat. No. B3431554
Key on ui cas rn: 91060-95-6
M. Wt: 164.20 g/mol
InChI Key: LRRULYRVDZNOOF-UHFFFAOYSA-N
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Patent
US08846982B2

Procedure details

Instead of hexamethylenetetramine as applied in Example 2A and 2B, formaldehyde and ammonium acetate in acetic acid were used for formylation as illustrated below. A 250 ml three neck round bottom flask equipped with a reflux condenser was charged with 20.4 g (0.15 mol) of 2,3,6-trimethylphenol. 100 ml acetic acid, 3.09 g (0.04 mol) of ammonium acetate and 3.243 g (0.04 mol) of formalin solution were added to it. The reaction mass was heated at 120° C. over a period of 2.5 hrs. The completion of reaction was confirmed by TLC. The reaction mass was poured into 400 ml ice cold water with stirring. The solid was filtered and washed with 2×50 ml process water. The product was dried under vacuum to afford 17 g (75%) of crude 2,3,5-trimethyl-4-hydroxy-benzaldehyde. The purification of crude product with 1% sodium hydroxide solution afforded 13 g (53%) of pure 2,3,5-trimethyl-4-hydroxyl-benzaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.09 g
Type
reactant
Reaction Step Three
Quantity
3.243 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
2B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step Seven
Quantity
20.4 g
Type
reactant
Reaction Step Eight
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C1N2CN3CN(C2)CN1C3.C=O.[C:13]([O-])(=[O:15])C.[NH4+].[CH3:18][C:19]1[C:24]([CH3:25])=[CH:23][CH:22]=[C:21]([CH3:26])[C:20]=1[OH:27]>C(O)(=O)C>[CH3:25][C:24]1[C:19]([CH3:18])=[C:20]([OH:27])[C:21]([CH3:26])=[CH:22][C:23]=1[CH:13]=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
3.09 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
3.243 g
Type
reactant
Smiles
C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
2B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Seven
Name
three
Quantity
250 mL
Type
reactant
Smiles
Step Eight
Name
Quantity
20.4 g
Type
reactant
Smiles
CC1=C(C(=CC=C1C)C)O
Step Nine
Name
ice
Quantity
400 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The completion of reaction
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with 2×50 ml process water
CUSTOM
Type
CUSTOM
Details
The product was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=O)C=C(C(=C1C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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